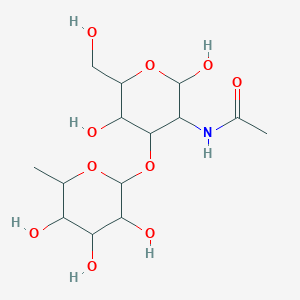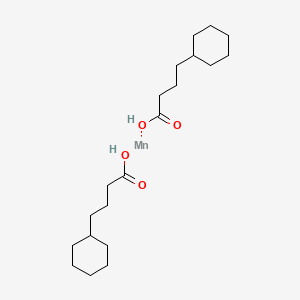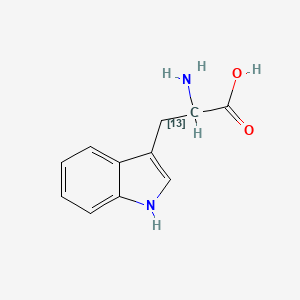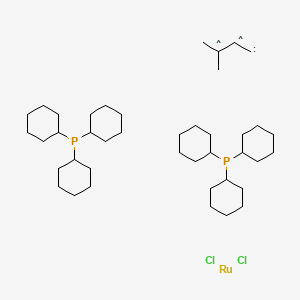
3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthe.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium typically involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of 3-methyl-2-butenylidene. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium primarily undergoes olefin metathesis reactions. This includes ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization .
Common Reagents and Conditions
Common reagents used in these reactions include various olefins and alkenes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent catalyst degradation .
Major Products
The major products formed from these reactions are various olefinic compounds, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of steps leading to the formation of the desired olefinic product . The molecular targets include various olefins, and the pathways involved are primarily related to olefin metathesis .
Comparison with Similar Compounds
Similar Compounds
- Dichloro(3-phenyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium
- Dichloro(3-methyl-2-pentenylidene)bis(tricyclohexylphosphine)ruthenium
- Dichloro(3-ethyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium
Uniqueness
3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium is unique due to its high stability and efficiency in catalyzing olefin metathesis reactions. Its ability to form trisubstituted olefins effectively sets it apart from other similar compounds .
Properties
Molecular Formula |
C41H74Cl2P2Ru |
|---|---|
Molecular Weight |
800.9 g/mol |
InChI |
InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
INCDKKABOVOFIV-UHFFFAOYSA-L |
Canonical SMILES |
C[C](C)[CH][CH].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



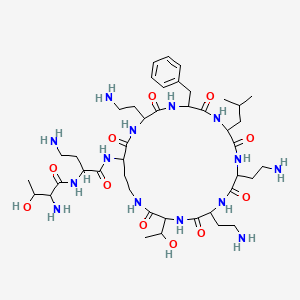
![[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)](/img/structure/B15088862.png)
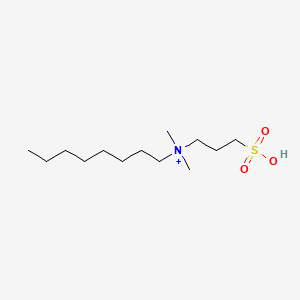
![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)
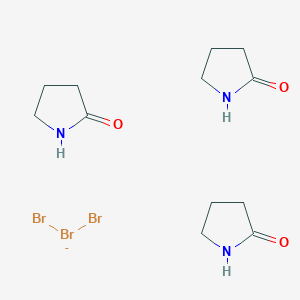
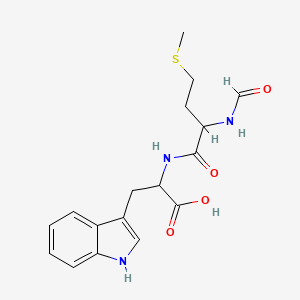

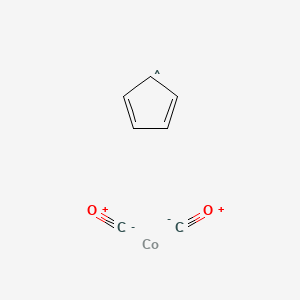
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)

